Synthesis Efficiency: One-Step MeMgBr Method (95.2% Yield) vs. Two-Step MeLi Method (22% Yield)
The patented one-step synthesis (CN109369576B) employing methylmagnesium bromide (MeMgBr) as the methylating agent achieves a 95.2% isolated yield of 3-methyloxetan-3-yl 4-nitrophenyl carbonate at the 669 g product scale [1]. This represents a >4-fold improvement over the prior art two-step method disclosed in WO2015142714A1, which used methyllithium (MeLi) and reported a yield of only 22% for the analogous transformation [1][2]. The MeMgBr process operates at -20 °C to -15 °C in anhydrous THF with straightforward aqueous workup and ethanol recrystallization, whereas the MeLi route suffered from intermediate separation difficulties that precluded industrial scale-up [1].
| Evidence Dimension | Isolated synthetic yield at preparative scale |
|---|---|
| Target Compound Data | 95.2% yield (669 g product, one-step MeMgBr method, THF, -20 °C) |
| Comparator Or Baseline | 22% yield (two-step MeLi method, WO2015142714A1 prior art) |
| Quantified Difference | 4.3-fold higher yield; 73.2 percentage-point absolute yield advantage |
| Conditions | Preparative-scale synthesis (5 L reactor); MeMgBr (3 M in THF) vs. MeLi; anhydrous THF; -20 °C to -15 °C; ethanol recrystallization |
Why This Matters
For procurement decisions, the 73-percentage-point yield advantage directly translates to reduced cost per kilogram of active pharmaceutical intermediate and enables industrial-scale manufacturing, whereas the prior MeLi method was economically non-viable for production.
- [1] Lu, Q.; Kuang, Y.; Cui, X. (Shanghai Linkchem Tech Co., Ltd.). Method for Efficiently Synthesizing 3-Methylcyclobutane-3-yl-(4-nitrobenzophenone) Carbonic Ester. CN Patent CN109369576B, November 27, 2020. View Source
- [2] Aduro Biotech, Inc. Inhibitors of Adapter Associated Kinase 1, Compositions Comprising Them, and Methods of Their Use. PCT Patent WO2015142714A1, September 24, 2015. View Source
